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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of YKL-06-061
in mouse models, based on currently available research. YKL-06-061 is a potent and selective

second-generation inhibitor of salt-inducible kinases (SIKs), with IC50 values of 6.56 nM, 1.77

nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[1][2] It has shown therapeutic

potential in preclinical models of epilepsy and pancreatic cancer.

Quantitative Data Summary
The following tables summarize the quantitative data from in vivo mouse studies investigating

the effects of YKL-06-061.

Table 1: Efficacy of YKL-06-061 in a PTZ-Induced Seizure Mouse Model[3]
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Treatment
Group

Dose (mg/kg)
Administration
Route

Seizure Score
(Mean ± SEM)

Latency to
First Seizure
(s, Mean ±
SEM)

DMSO + PTZ - i.p. 4.5 ± 0.22 245.8 ± 20.7

YKL-06-061 +

PTZ
10 i.p. 3.33 ± 0.33 385.0 ± 40.4

YKL-06-061 +

PTZ
20 i.p. 2.17 ± 0.31 513.3 ± 53.3

YKL-06-061 +

PTZ
40 i.p. 1.5 ± 0.22**** 631.7 ± 50.1****

*p < 0.05, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data extracted and

summarized from figures in the cited reference.

Table 2: Effect of YKL-06-061 on Immediate Early Gene (IEG) Expression in the Hippocampus

of PTZ-Treated Mice[3]

Treatment
Group

c-fos mRNA
(relative
expression)

Fos-B
mRNA
(relative
expression)

Egr-1
mRNA
(relative
expression)

BDNF
mRNA
(relative
expression)

NPAS4
mRNA
(relative
expression)

DMSO + PTZ ~7.5 ~5.8 ~3.1 ~4.6 ~6.9

YKL-06-061 +

PTZ
~2.5* ~2.3 ~1.8* ~2.1** ~2.8****

*p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data are

approximate values estimated from bar graphs in the cited reference.
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Protocol 1: Administration of YKL-06-061 for
Neuroprotective Studies in a PTZ-Induced Seizure Model
This protocol is adapted from a study investigating the neuroprotective effects of YKL-06-061 in

a pentylenetetrazole (PTZ)-induced seizure mouse model.[3]

1. Materials:

YKL-06-061
Dimethyl sulfoxide (DMSO)
Pentylenetetrazole (PTZ)
Normal Saline (NS)
Male C57BL/6J mice
Standard animal housing and handling equipment
Injection syringes and needles

2. Animal Model:

Male C57BL/6J mice are used.
Seizures are induced by a single intraperitoneal (i.p.) injection of PTZ at a dose of 45 mg/kg.
Control mice receive an equivalent volume of normal saline.[3]

3. YKL-06-061 Preparation and Administration:

Dissolve YKL-06-061 in DMSO to the desired stock concentration.
For administration, dilute the stock solution in normal saline to achieve the final desired
doses of 10, 20, or 40 mg/kg. The final vehicle concentration should be consistent across all
groups.
Administer YKL-06-061 or the vehicle (DMSO) via intraperitoneal (i.p.) injection once daily
for 7 consecutive days.[3]

4. Experimental Procedure:

Divide mice into the following groups:
Vehicle (DMSO) + Normal Saline (NS)
Vehicle (DMSO) + PTZ
YKL-06-061 (at varying doses) + NS
YKL-06-061 (at varying doses) + PTZ
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On the final day of treatment, 30 minutes after the last YKL-06-061 or vehicle injection,
administer PTZ (45 mg/kg, i.p.) or NS.[3]
Immediately after PTZ or NS injection, observe the mice for 1 hour to score seizure behavior.
[3]

5. Endpoint Analysis:

Seizure Scoring: Assess the severity of seizures based on a standardized scoring system.
Gene Expression Analysis: At the end of the observation period, euthanize the mice and
collect brain tissue (e.g., hippocampus and prefrontal cortex) for analysis of immediate early
gene (IEG) expression (e.g., c-fos, Fos-B, Egr-1) by RT-PCR.[3]

Protocol 2: General In Vivo Formulation and
Administration of YKL-06-061
This protocol provides a general method for formulating YKL-06-061 for in vivo studies, based

on recommendations for poorly water-soluble compounds.

1. Materials:

YKL-06-061
Dimethyl sulfoxide (DMSO)
PEG300
Tween 80
Saline (0.9% NaCl)
Sterile tubes and vials
Sonicator
Heating apparatus (optional)

2. Formulation (for a 1 mg/mL solution):[1][4]

This formulation is a common vehicle for delivering hydrophobic agents in vivo: 10% DMSO,
40% PEG300, 5% Tween 80, and 45% Saline.[1][4]
Step 1: Weigh the required amount of YKL-06-061.
Step 2: Dissolve YKL-06-061 in DMSO to create a stock solution. Sonication is
recommended to aid dissolution.[4]
Step 3: Sequentially add PEG300, ensuring the solution is clear before adding the next
solvent.
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Step 4: Add Tween 80 and mix thoroughly.
Step 5: Finally, add the required volume of saline to reach the final concentration.
Note: Prepare the working solution fresh for immediate use. If precipitation occurs, gentle
heating and/or sonication can be used to aid dissolution.[1]

3. Administration:

The route of administration (e.g., intraperitoneal, oral, intravenous) will depend on the
specific experimental design.
Calculate the injection volume based on the animal's body weight and the desired dose.

Signaling Pathways and Experimental Workflow
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Caption: Proposed mechanism of YKL-06-061 in preventing PTZ-induced seizures.

Signaling Pathway of YKL-06-061 in Pancreatic Cancer
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Caption: Antitumor mechanism of YKL-06-061 in pancreatic cancer.[5][6]
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Caption: General experimental workflow for in vivo mouse studies with YKL-06-061.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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